molecular formula C10H13BO2 B3251863 4-Cyclopropyl-2-methylphenylboronic acid CAS No. 2121514-07-4

4-Cyclopropyl-2-methylphenylboronic acid

Cat. No. B3251863
CAS RN: 2121514-07-4
M. Wt: 176.02 g/mol
InChI Key: YAXRAZBEKCHQRN-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-2-methylphenylboronic acid” is an organoboron compound . It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is used in the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .


Synthesis Analysis

The synthesis of “this compound” and similar organoboron compounds often involves the Suzuki–Miyaura cross-coupling . This process uses exceptionally mild and functional group tolerant reaction conditions . Protodeboronation of alkyl boronic esters is another method that has been reported for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13BO2 . The InChI code for this compound is 1S/C10H13BO2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8,12-13H,2-3H2,1H3 . More detailed structural analysis can be found in studies of similar compounds .


Chemical Reactions Analysis

Organoboron compounds like “this compound” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds through the coupling of an organoboron compound with an organic halide or triflate . Protodeboronation of alkyl boronic esters is another reaction involving similar compounds .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 176.020 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 333.5±52.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

4-Cyclopropyl-2-methylphenylboronic acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a tool for studying various biochemical and physiological processes. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is used to design and develop new drugs.

Mechanism of Action

Target of Action

The primary target of 4-Cyclopropyl-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process, contributing to the formation of new carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of the organoboron group (from the compound) to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a part of larger biochemical pathways involved in carbon–carbon bond formation . The success of these pathways can lead to the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters, including this compound, are only marginally stable in water . This could potentially impact their bioavailability and efficacy.

Result of Action

The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical and pharmaceutical applications .

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . This could potentially affect the compound’s stability, action, and efficacy in biological systems .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Cyclopropyl-2-methylphenylboronic acid in lab experiments is its unique structure, which allows it to interact with various biological molecules. This property makes it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of using this compound is its toxicity, which can be harmful to living organisms.

Future Directions

There are many future directions for the research and development of 4-Cyclopropyl-2-methylphenylboronic acid. One of the most significant areas of research is in the field of medicinal chemistry, where it can be used to design and develop new drugs. Additionally, it can be used to study the role of various enzymes in biological processes and to develop new catalytic systems for organic synthesis.
Conclusion:
In conclusion, this compound is a valuable tool for studying various biochemical and physiological processes. Its unique structure and properties make it a valuable reagent in organic synthesis and a tool for studying the role of enzymes in biological processes. However, its toxicity limits its use in living organisms. The future directions for research and development of this compound are vast, and it has the potential to lead to many significant discoveries in the field of medicinal chemistry and organic synthesis.

Safety and Hazards

The safety information for “4-Cyclopropyl-2-methylphenylboronic acid” includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(4-cyclopropyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8,12-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXRAZBEKCHQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2CC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242719
Record name Boronic acid, B-(4-cyclopropyl-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121514-07-4
Record name Boronic acid, B-(4-cyclopropyl-2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-cyclopropyl-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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